molecular formula C15H29NO B074712 N-Dodecylacrylamide CAS No. 1506-53-2

N-Dodecylacrylamide

Cat. No. B074712
CAS RN: 1506-53-2
M. Wt: 239.4 g/mol
InChI Key: XQPVIMDDIXCFFS-UHFFFAOYSA-N
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Description

N-Dodecylacrylamide is a significant chemical compound utilized in polymer chemistry for its unique properties. It's known for its ability to copolymerize with various comonomers via radical copolymerization, making it a versatile monomer for creating stable monolayers and Langmuir-Blodgett (LB) multilayers in polymer forms (Mizuta, Matsuda, & Miyashita, 1991).

Synthesis Analysis

The synthesis of N-Dodecylacrylamide and its derivatives has been explored in various studies. A notable method involves micellar copolymerization in aqueous solutions, utilizing surfactants like sodium dodecyl sulfate and initiators such as potassium persulfate. This process allows for the preparation of copolymers with N-alkylacrylamides, demonstrating a significant increase in apparent viscosity at low mole fractions of N-alkylacrylamide in the copolymer (McCormick, Nonaka, & Johnson, 1988).

Molecular Structure Analysis

Investigations into the molecular structure of N-Dodecylacrylamide derivatives have shown the formation of well-ordered lamellar structures under certain conditions. For instance, poly(N-dodecylacrylamide) (pDDA) can form a highly ordered lamellar structure when annealed under humid conditions, revealing the potential for creating nanodomains with specific orientations and properties (Hashimoto et al., 2017).

Chemical Reactions and Properties

N-Dodecylacrylamide's reactivity has been extensively studied, especially in the context of copolymerization. Its ability to copolymerize with various comonomers, such as methyl methacrylate, highlights its versatile nature and the potential to tailor the chemical properties of the resulting polymers for specific applications (Mizuta et al., 1991).

Physical Properties Analysis

The physical properties of N-Dodecylacrylamide copolymers are influenced by the molecular structure and the conditions under which they are formed. For instance, the lamellar structure of pDDA obtained through humid annealing demonstrates specific thermal behaviors, such as a distinct melting point for the crystallized dodecyl side chains, indicating the importance of molecular arrangement on the physical properties of polymers (Hashimoto et al., 2017).

Chemical Properties Analysis

The chemical properties of N-Dodecylacrylamide derivatives, particularly their ability to form stable monolayers and LB multilayers, are crucial for various applications in polymer chemistry. The synthesis and behavior of these compounds in aqueous solutions reveal their potential for creating associative acrylamide/N-alkylacrylamide copolymers with remarkable properties, such as increased viscosity and the formation of interchain hydrophobic associations in aqueous solutions (McCormick et al., 1988).

Scientific Research Applications

  • Copolymerization Properties : N-Dodecylacrylamide tends to copolymerize with various comonomers, showing excellent ability to prepare stable monolayers and Langmuir-Blodgett (LB) multilayers in polymer form (Mizuta, Matsuda, & Miyashita, 1991).

  • Hydrophobic Association Polyacrylamide : A study demonstrated the use of N-Dodecylacrylamide in preparing water-soluble associating polymers via a micellar process, indicating its potential in creating hydrophobically associative polymers (Gao, Guo, Wang, & Zhang, 2008).

  • Formation of Ordered Lamellar Structure : Poly(N-Dodecylacrylamide) (pDDA) was shown to form a well-ordered lamellar structure when annealed in humid conditions, highlighting its utility in nanotechnology and material science applications (Hashimoto, Sato, Goto, Nagao, Mitsuishi, Nagano, & Matsui, 2017).

  • Monolayer Behavior and Molecular Weight Influence : The monolayer behavior of poly(N-Dodecylacrylamide) (PDDA) with various molecular weights was studied, finding that higher molecular weights led to more stable and condensed monolayers (Fan & Miyashita, 1999).

  • Corrosion Inhibition in Zinc : Normal Dodecylamine, related to N-Dodecylacrylamide, was found effective as an anodic inhibitor for zinc corrosion in ammonium chloride media, suggesting its use in corrosion prevention (Huang, Zhang, & Cao, 1997).

  • Use in Froth Flotation : Dodecylamine (DDA) significantly improved the flotation rate constants and ultimate recoveries in froth flotation of quartz particles, indicating its potential in mineral processing (Nazari & Hassanzadeh, 2020).

Safety And Hazards

The safety data sheet for N-Dodecylacrylamide indicates that it is recommended for use as laboratory chemicals. Uses advised against include food, drug, pesticide or biocidal product use .

properties

IUPAC Name

N-dodecylprop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO/c1-3-5-6-7-8-9-10-11-12-13-14-16-15(17)4-2/h4H,2-3,5-14H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQPVIMDDIXCFFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCNC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33827-81-5
Record name 2-Propenamide, N-dodecyl-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33827-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID50164580
Record name N-Dodecylacrylamide
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URL https://comptox.epa.gov/dashboard/DTXSID50164580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Dodecylacrylamide

CAS RN

1506-53-2
Record name N-Dodecyl-2-propenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1506-53-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Dodecylacrylamide
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Dodecylacrylamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-dodecylacrylamide
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Synthesis routes and methods

Procedure details

103.1 g (1.0 mole) of 3-methoxypropionamide are heated with 194.6 g (1.05 mole) of dodecylamine in a temperature range of 130°-170° C. until the evolution of ammonia is complete. The mixture is allowed to cool, 1.5 g of sodium hydroxide is added and the mixture is heated in a high vacuum at 90° to 110° C. The methanol is split off within about 30 minutes, vigorous foaming occurring. The temperature is increased and 172.4 g (0.72 mole=72% of the theoretical yield) of N-dodecylacrylamide having a Bp0.1 of 165°-170° C., which solidifies into crystalline form in the receiver, are distilled off.
Quantity
103.1 g
Type
reactant
Reaction Step One
Quantity
194.6 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
524
Citations
RO Afolabi - Am. J. Polym. Sci, 2015 - core.ac.uk
… In this project, polyacrylamide containing N-dodecylacrylamide was synthesized via … for poly (acrylamide-co-N-dodecylacrylamide) for potential application in Alkaline Surfactant …
Number of citations: 31 core.ac.uk
Y Hashimoto, T Sato, R Goto, Y Nagao, M Mitsuishi… - RSC …, 2017 - pubs.rsc.org
In this paper, we report that poly(N-dodecylacrylamide) (pDDA) formed a well-ordered lamellar structure by annealing in humid conditions. Differential scanning calorimetry …
Number of citations: 31 pubs.rsc.org
K Ebata, Y Hashimoto, K Ebara, M Tsukamoto… - Polymer …, 2019 - pubs.rsc.org
… Recently, we have reported that the nanosegregated domains in poly(N-dodecylacrylamide) (pDDA) and poly(n-dodecylacrylate-co-acrylic acid) can be converted into highly ordered …
Number of citations: 20 pubs.rsc.org
P Dutta, J Dey, G Ghosh, RR Nayak - Polymer, 2009 - Elsevier
The present paper reports on the syntheses and association behavior of two random copolymers of sodium N-acryloyl-l-valinate and N-dodecylacrylamide in buffered (pH 8.0) aqueous …
Number of citations: 47 www.sciencedirect.com
T Sato, M Tsukamoto, S Yamamoto, M Mitsuishi… - Langmuir, 2017 - ACS Publications
… (18-20) One of the films was constructed by continuous deposition of poly(N-dodecylacrylamide-co-acrylic acid) [p(DDA/AA): Figure 1] monolayer using the LB technique. (20) Thus, the …
Number of citations: 21 pubs.acs.org
K Matsunaga, W Kukai, M Ishizaki, M Kurihara… - …, 2020 - ACS Publications
Thin polymer films with perpendicularly aligned nanocylinder arrays were fabricated from block copolymers of poly(N-dodecylacrylamide) and poly(ethylene glycol) (pDDA-b-PEG). …
Number of citations: 5 pubs.acs.org
Y Mizuta, M Matsuda, T Miyashita - Macromolecules, 1991 - ACS Publications
… Poly(JV-dodecylacrylamide-co-styrene)s (PDDASt; Chart I) were prepared by free-radical polymerizationof styrene with N-dodecylacrylamide in benzene at 60 C with 2,2'-azobis(isobu…
Number of citations: 28 pubs.acs.org
T Miyashita, M Konno, M Matsuda, S Saito - Macromolecules, 1990 - ACS Publications
The development of permselective membranes is impor-tant for the establishment of energy-saving processes. It is well-known that the Langmuir-Blodgett (LB) tech-nique provides …
Number of citations: 22 pubs.acs.org
L LALLOZ, C DAMAS, A BREMBILLA… - European polymer …, 1997 - Elsevier
Random copolymers of 4-vinylpyridine and N-dodecylacrylamide were synthesized by low conversion bulk free radical copolymerization using 2,2′-azobisisobutyronitrile as initiator. …
Number of citations: 7 www.sciencedirect.com
S Ito, K Matsunaga, J Matsui - Molecular Crystals and Liquid …, 2019 - Taylor & Francis
A block copolymer composed of poly(N-dodecylacrylamide) (pDDA) and polyethylene glycol (PEG) was synthesized using macro-azo-initiator containing PEG group. A thin film of pDDA…
Number of citations: 3 www.tandfonline.com

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